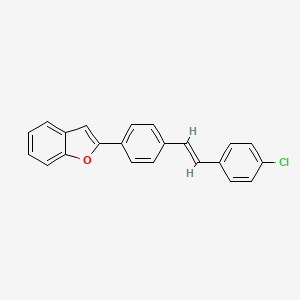
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde involves multiple steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with 2,5,8,11-tetraoxatridecan-13-yl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of advanced drug conjugates.
Biology: The compound is utilized in the study of biological systems, especially in the development of targeted drug delivery systems.
Medicine: It plays a role in the design of novel therapeutic agents, particularly in the field of oncology where it is used to create antibody-drug conjugates.
Industry: The compound is used in the production of specialized polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde involves its interaction with specific molecular targets. In the context of drug conjugates, the compound binds to antibodies or other targeting molecules, facilitating the delivery of therapeutic agents to specific cells or tissues. The tetraoxatridecan-13-yloxy groups enhance the solubility and stability of the compound, allowing for efficient delivery and release of the active drug .
Comparaison Avec Des Composés Similaires
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde can be compared with similar compounds such as:
4-(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde: This compound has a similar structure but differs in the position of the tetraoxatridecan-13-yloxy groups.
2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate: This compound contains a sulfonate group instead of an aldehyde group, leading to different chemical properties and applications.
2,5,8,11-Tetraoxatridecan-13-ol:
These comparisons highlight the unique properties and applications of this compound, particularly its use in advanced drug conjugates and targeted delivery systems.
Propriétés
Numéro CAS |
109168-95-8 |
|---|---|
Formule moléculaire |
C25H42O11 |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
3,4-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C25H42O11/c1-27-5-7-29-9-11-31-13-15-33-17-19-35-24-4-3-23(22-26)21-25(24)36-20-18-34-16-14-32-12-10-30-8-6-28-2/h3-4,21-22H,5-20H2,1-2H3 |
Clé InChI |
UHOVEEKFCWXJPG-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOC1=C(C=C(C=C1)C=O)OCCOCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


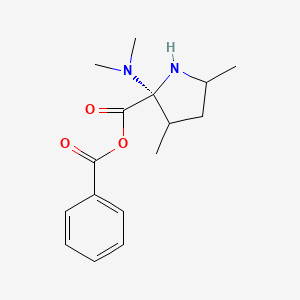
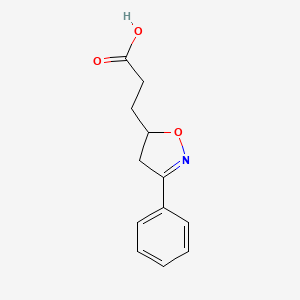
![2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12886702.png)

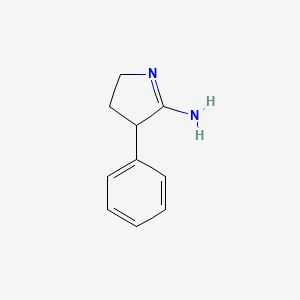
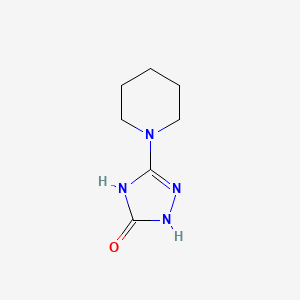
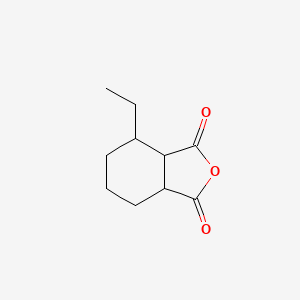
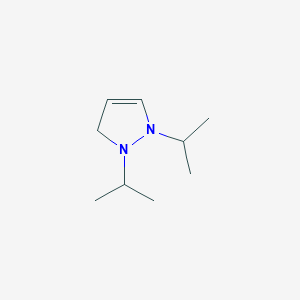

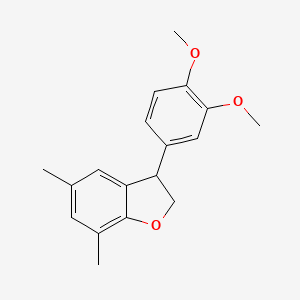
![8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B12886744.png)

![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)
